![molecular formula C13H29NOSi B13811101 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine is a chemical compound with the molecular formula C12H27NOSi. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis and research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine typically involves the reaction of piperidine with 2-(tert-butyldimethylsilyloxy)ethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors
- Continuous monitoring of reaction parameters
- Purification steps such as distillation or chromatography to obtain the desired product with high purity
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the silyl ether group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Triethylamine, dichloromethane, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.
Applications De Recherche Scientifique
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the piperidine nitrogen.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine involves its role as a protecting group. The tert-butyldimethylsilyl group stabilizes the compound by preventing reactions at the piperidine nitrogen. This allows for selective reactions at other functional groups in the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)ethanol
- 2-(tert-Butyldimethylsilyloxy)ethylamine
- Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]
Uniqueness
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine is unique due to its combination of a piperidine ring and a tert-butyldimethylsilyl protecting group. This structural feature provides stability and selectivity in chemical reactions, making it a valuable compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C13H29NOSi |
|---|---|
Poids moléculaire |
243.46 g/mol |
Nom IUPAC |
2-[1-[tert-butyl(dimethyl)silyl]piperidin-4-yl]ethanol |
InChI |
InChI=1S/C13H29NOSi/c1-13(2,3)16(4,5)14-9-6-12(7-10-14)8-11-15/h12,15H,6-11H2,1-5H3 |
Clé InChI |
NIMNNOHZXFTWHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)N1CCC(CC1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



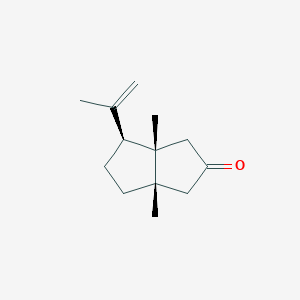
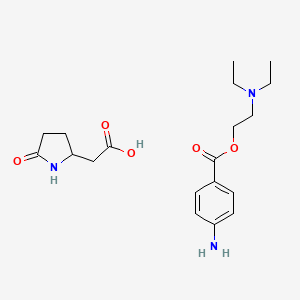
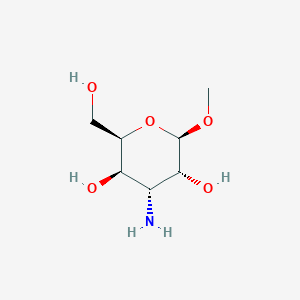

![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)
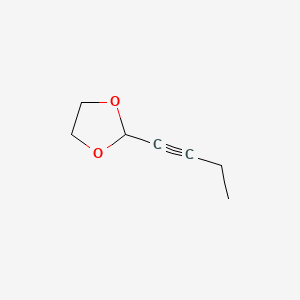


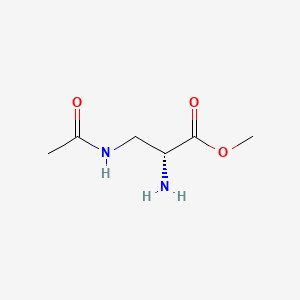
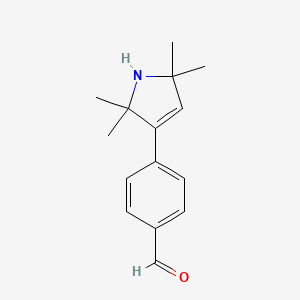
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
